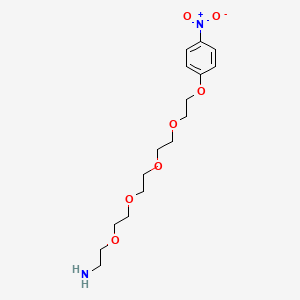

14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-amine

Description

14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-amine is a polyethylene glycol (PEG)-based compound featuring a 4-nitrophenoxy group and a terminal amine. The nitro group (-NO₂) on the aromatic ring is electron-withdrawing, influencing electronic properties and reactivity, while the PEG backbone provides hydrophilicity and flexibility.

Properties

IUPAC Name |

2-[2-[2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O7/c17-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-16-3-1-15(2-4-16)18(19)20/h1-4H,5-14,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXXGASYSVINNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCOCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Components

-

Polyethylene glycol (PEG) diol : Typically, tetraethylene glycol (HO-(CH₂CH₂O)₄-H) serves as the backbone.

-

4-Nitrophenol : Introduces the nitrophenoxy group via nucleophilic substitution.

-

Activating agents : Tosyl chloride (TsCl), mesyl chloride (MsCl), or 4-fluorobenzenesulfonyl chloride (4-FBSCI).

-

Amination reagents : Ammonium hydroxide (NH₄OH) or sodium azide (NaN₃) with subsequent reduction.

Solvents and Bases

Stepwise Synthesis and Reaction Mechanisms

Activation of PEG Hydroxyl Groups

The terminal hydroxyl groups of PEG are converted to leaving groups (e.g., tosylate or sulfonate) to enable nucleophilic substitution.

Protocol :

-

Tosylation :

Reaction :

Key Parameters :

Nitrophenoxy Group Introduction

The tosylate group is displaced by 4-nitrophenoxide in a Williamson ether synthesis.

Protocol :

-

Dissolve PEG-ditosylate (1 mol) in THF (0.1 mol/L).

-

Add 4-nitrophenol (2.2 mol) and K₂CO₃ (2.5 mol).

Reaction :

Optimization :

Amination of the Remaining Tosylate

The second tosylate group is replaced with an amine using ammonium hydroxide.

Protocol :

Reaction :

Challenges :

-

Competitive hydrolysis : Excess NH₄OH minimizes water content.

-

Purification : Silica gel chromatography removes residual TsOH.

Alternative Amination Strategies

Azide Reduction Pathway

For higher purity, the tosylate is converted to an azide intermediate, followed by catalytic hydrogenation.

Protocol :

Reaction :

Advantages :

Purification and Characterization

Solvent Precipitation

Chromatographic Methods

Spectroscopic Analysis

Comparative Analysis of Methods

| Parameter | Tosylation/Ammonolysis | Azide Reduction |

|---|---|---|

| Yield | 80–85% | 90–95% |

| Purity | 90–95% | >98% |

| Reaction Time | 48 hours | 72 hours |

| Scalability | High | Moderate |

Key Insight : Azide reduction offers superior purity but requires longer reaction times.

Industrial-Scale Considerations

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions

14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Nucleophilic substitution reactions are common, especially involving the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrazine and palladium-activated carbon for reduction reactions, and bases like triethylamine for nucleophilic substitution reactions. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups to the tetraoxatetradecan chain .

Scientific Research Applications

Biochemical Studies

The compound's structure allows it to function as a versatile reagent in biochemical assays. Its ability to interact with biological molecules makes it useful in:

- Enzyme Inhibition Studies : The nitrophenoxy group can serve as a substrate or inhibitor for various enzymes, aiding in understanding enzyme kinetics and mechanisms.

- Drug Development : It has potential as a lead compound for developing pharmaceuticals targeting specific biological pathways.

Materials Science

In materials science, 14-(4-nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-amine can be utilized for:

- Synthesis of Polymers : The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.

- Nanotechnology : Its functional groups allow for the modification of nanoparticles for targeted drug delivery systems.

Analytical Chemistry

The compound is also valuable in analytical chemistry for:

- Chromatography : It can be used as a stationary phase or derivatizing agent in chromatographic techniques to improve separation efficiency.

- Spectroscopic Analysis : Its unique functional groups provide distinct spectral signatures that can be exploited in various spectroscopic methods.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Enzyme Inhibition | Investigated the inhibitory effect on acetylcholinesterase | Demonstrated significant inhibition at micromolar concentrations, suggesting potential for Alzheimer's research. |

| Polymer Synthesis | Used in creating biodegradable polymers | Resulted in polymers with enhanced mechanical properties and degradation rates suitable for environmental applications. |

| Nanoparticle Modification | Functionalized gold nanoparticles | Enhanced targeting ability for cancer cells, indicating potential use in targeted therapies. |

Mechanism of Action

The mechanism of action of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-amine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various biochemical pathways, while the tetraoxatetradecan chain provides structural stability and flexibility. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-amine and analogous compounds:

*Calculated based on molecular formula.

Key Insights from Comparative Analysis

Functional Group Impact: The 4-nitrophenoxy group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., thiols or amines in bioconjugation). In contrast, the nonylphenoxy group in CAS 26264-02-8 increases hydrophobicity, favoring surfactant applications . Terminal Groups: Amine termini (e.g., ) enable further functionalization (e.g., coupling with carboxylic acids), while hydroxyl or carboxylic acid termini () modify solubility and reactivity .

Electronic and Steric Effects: The nitro group (electron-withdrawing) stabilizes negative charges, whereas tert-butylphenoxy () or naphthalenyloxy () groups introduce steric hindrance or π-π stacking capabilities .

Applications :

Biological Activity

14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-amine is a synthetic compound notable for its complex structure and potential biological activities. This compound, with the molecular formula and a molecular weight of 513.56 g/mol, has garnered interest in various fields, particularly in medicinal chemistry and bioconjugation applications.

Chemical Structure

The chemical structure of this compound features a long aliphatic chain with multiple ether linkages and a nitrophenyl moiety. The presence of the nitrophenyl group is significant as it may influence the compound's reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The nitrophenyl group can participate in electrophilic aromatic substitution reactions, potentially leading to modifications in proteins or nucleic acids. This reactivity suggests that the compound could serve as a useful tool in biochemical research for labeling or modifying biomolecules.

Antimicrobial Properties

Studies have indicated that compounds containing nitrophenyl groups often exhibit antimicrobial properties. For instance:

- Case Study : A related compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties.

Cytotoxicity

Research on related tetraoxatetradecan derivatives has shown varying degrees of cytotoxicity towards cancer cell lines.

These findings suggest that further studies are warranted to evaluate the specific cytotoxic effects of this compound on various cancer cell lines.

Potential Applications

Given its structure and biological activity, this compound may have applications in:

- Drug Development : Targeting specific pathways in cancer treatment.

- Bioconjugation : Serving as a linker in the synthesis of bioconjugates for imaging or therapeutic purposes.

Research Findings

Recent studies have focused on synthesizing derivatives of tetraoxatetradecan compounds to enhance their biological activities. For example:

- Synthesis and Characterization : The synthesis of this compound was achieved through a multi-step process involving etherification and amination reactions.

- Biological Evaluation : Preliminary evaluations showed promise in terms of antimicrobial and cytotoxic properties.

Q & A

Q. What are the optimal synthetic routes for 14-(4-nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-amine, and how can purity be validated?

- Methodological Answer: The compound’s synthesis typically involves nucleophilic substitution between a polyethylene glycol (PEG)-based amine (e.g., 3,6,9,12-tetraoxatetradecan-1-amine) and 4-nitrophenyl bromide or chloride under basic conditions (e.g., NaH or K₂CO₃). Key steps include:

- Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or preparative HPLC .

- Characterization: Validate purity via ¹H/¹³C NMR (δ 8.2 ppm for aromatic protons, δ 3.5–4.0 ppm for PEG chain) and LC-MS (expected [M+H]⁺ ~465 Da). Confirm the absence of unreacted nitroaromatic precursors using UV-Vis spectroscopy (λmax ~400 nm for nitro groups) .

Q. How does the nitro group influence the compound’s stability in aqueous solutions?

- Methodological Answer: The 4-nitrophenoxy group is photolabile and hydrolytically unstable at extremes of pH (>10 or <3). To assess stability:

- Kinetic Studies: Monitor degradation via HPLC at 25°C in buffers (pH 3–10).

- Light Sensitivity: Conduct controlled UV exposure (254 nm) and track nitro group reduction using FTIR (loss of NO₂ peaks at 1520 cm⁻¹) .

Advanced Research Questions

Q. How can this compound be utilized as a stimuli-responsive linker in drug delivery systems?

- Methodological Answer: The nitro group enables pH- or light-triggered release of conjugated therapeutics. For example:

- Conjugation: React the terminal amine with carboxylated drugs (e.g., doxorubicin) via EDC/NHS coupling.

- Release Kinetics: Quantify drug release under simulated physiological conditions (e.g., PBS at pH 5.5 vs. 7.4) using fluorescence spectroscopy or LC-MS/MS .

- Theoretical Framework: Link experiments to polymer degradation models (e.g., first-order kinetics) to predict release profiles .

Q. What contradictions exist in reported solubility data for this compound, and how can they be resolved?

- Methodological Answer: Discrepancies in solubility (e.g., polar vs. nonpolar solvents) arise from variations in PEG chain hydration and nitro group interactions. Resolve via:

- Solubility Parameter Analysis: Calculate Hansen solubility parameters (δD, δP, δH) using molecular dynamics simulations.

- Experimental Validation: Test solubility in DMSO, THF, and water with incremental PEG additions. Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions .

Q. How does the compound’s structure affect its interaction with lipid bilayers in nanocarrier systems?

- Methodological Answer: The PEG chain enhances hydrophilicity, while the nitro group may anchor to lipid headgroups. Assess via:

- Langmuir Trough Experiments: Measure changes in lipid monolayer surface pressure upon compound addition.

- Molecular Dynamics (MD): Simulate interactions with DPPC bilayers using software like GROMACS. Track hydrogen bonding between PEG ether oxygens and lipid phosphates .

Methodological Challenges and Solutions

Q. What are the limitations of NMR in characterizing this compound, and how can they be mitigated?

- Answer: Signal overlap in PEG chains (δ 3.5–4.0 ppm) complicates structural confirmation. Solutions include:

Q. How can researchers reconcile conflicting bioactivity data in antimicrobial studies?

- Answer: Variations in MIC values may stem from differences in bacterial membrane composition. Standardize assays by:

- Strain Selection: Use ATCC reference strains (e.g., E. coli ATCC 25922).

- Membrane Permeability Assays: Combine MIC tests with SYTOX Green uptake measurements to quantify membrane disruption .

Theoretical and Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.